N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as Acetamide, N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, is an impurity of Cilostazol . It primarily targets phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound acts as a potent inhibitor of PDE3A and an inhibitor of adenosine uptake . By inhibiting PDE3A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in various cellular responses, including vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE3A, it increases the levels of cyclic nucleotides, which are key secondary messengers in many biological processes . This can lead to downstream effects such as vasodilation and inhibition of platelet aggregation .
Pharmacokinetics
As an impurity of cilostazol, it may share similar adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation and inhibition of platelet aggregation . These effects are due to the increased intracellular concentrations of cyclic nucleotides resulting from PDE3A inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is being investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the acetamide group.
2-oxo-1,2,3,4-tetrahydroquinoline: A closely related compound lacking the acetamide substitution.
4-hydroxy-2-quinolone: Another derivative with different functional groups.
Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuroprotection. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a tetrahydroquinoline core with an acetamide group, which contributes to its unique pharmacological properties. The molecular structure can be represented as follows:
Key Structural Features:
- Tetrahydroquinoline ring system
- Acetamide functional group
- Carbonyl group at the 2-position
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer progression. For instance, it could interact with topoisomerases, which are crucial for DNA replication and repair processes .
- Receptor Modulation : The compound may also modulate neurotransmitter receptors, potentially influencing pain and inflammation responses.
- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. This suggests its potential as an anti-cancer agent.
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | Structure | Cytotoxicity against cancer cell lines; potential anti-inflammatory effects |
2-Chloro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methylacetamide | Structure | Antifungal activity; cytotoxic effects |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide | Structure | Enhanced cytotoxicity; potential for drug development |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives:
- Anti-Cancer Activity : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that some derivatives exhibited significant inhibition of cell proliferation and induced apoptosis .
- Inflammation Modulation : Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce the production of pro-inflammatory cytokines in vitro when tested on macrophage cell lines.
Future Directions
The promising biological activity of this compound suggests several avenues for future research:
- Mechanistic Studies : Further investigation into the precise mechanisms by which this compound interacts with biological targets is necessary to fully understand its potential therapeutic applications.
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy in vivo will be crucial for advancing this compound toward clinical applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYCONGJFDICL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101228842 | |
Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22246-14-6 | |
Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22246-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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